Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a tetrahydropyrimidine derivative characterized by a 4-fluorophenyl substituent at position 4 and a tosylmethyl group at position 4. These substituents impart unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-3-29-20(25)18-17(12-30(27,28)16-10-4-13(2)5-11-16)23-21(26)24-19(18)14-6-8-15(22)9-7-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCRZCSYMIZTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C16H18FN3O4S and a molecular weight of approximately 367.39 g/mol. Its structure features a tetrahydropyrimidine core, which is known for its biological activity, particularly in relation to various therapeutic areas.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have investigated the potential of this compound as an anticancer agent. The tetrahydropyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models .
-
Antibacterial Properties
- The compound's derivatives have also shown promising antibacterial activity. A study highlighted the synthesis of related tetrahydropyrimidines that demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the structure can enhance antimicrobial efficacy .
- Anti-inflammatory Effects
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions including:
- Biginelli Reaction : This reaction is often utilized for the formation of pyrimidines. It involves the condensation of aldehydes, urea, and β-keto esters under acidic conditions.
- Sulfonylation : The introduction of the sulfonyl group enhances the compound's solubility and biological activity.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Compound A is distinguished by its 4-fluorophenyl and tosylmethyl groups, which contrast with substituents in analogues (Table 1).
Table 1: Substituent Comparison of Compound A and Analogues
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in Compound A enhances ring electron deficiency compared to methoxy (electron-donating, ) or hydroxyphenyl (hydrogen-bond donor, ) substituents. This affects nucleophilic attack susceptibility and HOMO-LUMO gaps .
- Its sulfonyl moiety may participate in hydrogen bonding as an acceptor, influencing crystal packing .
Spectral and Crystallographic Data
Table 2: Spectral and Structural Comparisons
Key Observations :
- NMR : The tosyl group in Compound A would deshield adjacent protons, with aromatic signals upfield compared to trifluoromethyl analogues .
- Crystallography : Tosylmethyl’s bulk may disrupt hydrogen-bonded ribbons observed in thioxo analogues (e.g., N–H···S interactions in ), favoring weaker C–H···O interactions instead.
Electronic and Thermodynamic Properties
Theoretical studies on ethyl 4-(3,4-dimethoxyphenyl) analogues (DFT/B3LYP) reveal that EWGs lower HOMO energies, reducing nucleophilicity . Compound A’s fluorophenyl and sulfonyl groups likely further stabilize the LUMO, enhancing electrophilic character.
Biological Activity
Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 902277-70-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 432.5 g/mol. The compound features a tetrahydropyrimidine core, which is commonly found in biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 902277-70-7 |
| Structure | Tetrahydropyrimidine core |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives with tetrahydropyrimidine structures have shown potent inhibitory activity against tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that tetrahydropyrimidine derivatives significantly inhibited the proliferation of glioma cell lines. The compound's structural modifications were found to enhance its cytotoxic effects against these cancer cells .
- Enzyme Inhibition : Research has shown that similar compounds can act as inhibitors for certain enzymes involved in cancer progression. This inhibition may contribute to the observed anticancer effects by disrupting metabolic pathways essential for tumor growth .
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH .
Comparative Analysis with Similar Compounds
A comparative analysis with other tetrahydropyrimidine derivatives reveals that variations in substituents on the phenyl ring can significantly influence biological activity:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 4-(4-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo... | Moderate anticancer activity |
| Ethyl 4-(4-bromophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo... | High enzyme inhibition |
| Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo... | Significant anticancer potential |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Ethyl 4-(4-fluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodological Answer : The Biginelli reaction is a foundational approach for synthesizing tetrahydropyrimidine derivatives. Adaptations include one-pot condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde), ethyl acetoacetate, and thiourea analogs under acidic conditions (e.g., HCl or p-TsOH catalysis). Post-synthetic sulfonylation at the 6-methyl position using 4-methylbenzenesulfonyl chloride in anhydrous DMF with triethylamine as a base achieves the tosylmethyl substitution . Yield optimization requires strict control of stoichiometry (1:1.2 aldehyde:thiourea ratio) and reflux in ethanol for 8–12 hours.
| Key Reaction Parameters |
|---|
| Catalyst: p-TsOH (10 mol%) |
| Solvent: Ethanol (reflux) |
| Time: 8–12 hours |
| Yield Range: 45–68% |
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry, with characteristic shifts for the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the tosylmethyl moiety (δ ~2.4 ppm for CH) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities. For example, monoclinic systems (space group ) with unit cell parameters Å, Å, Å, and β = 114.443(1)°$ are typical. Disorder in the sulfonyl group requires refinement with split positions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 463.12).
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond-length variations) be systematically addressed?
- Methodological Answer : Discrepancies arise from dynamic disorder or thermal motion. Strategies include:
- Multi-temperature XRD : Collect data at 100 K to minimize thermal vibrations (e.g., reduced from 0.051 to 0.034) .
- DFT Calculations : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with theoretical values to identify outliers .
- Twinning Analysis : Apply PLATON’s TWIN law to detect pseudo-merohedral twinning in monoclinic systems .
Q. What strategies improve synthetic yield in multi-step sulfonylation reactions?
- Methodological Answer :
-
Protection-Deprotection : Use TBSCl to protect reactive hydroxyl groups before sulfonylation, reducing side reactions .
-
Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours (80°C, 300 W) with a 15% yield increase .
-
Solvent Screening : Anhydrous DMF outperforms THF due to better sulfonyl chloride solubility (yield: 72% vs. 58%) .
Optimized Sulfonylation Conditions Base: EtN (2.5 eq) Solvent: DMF (anhydrous) Temperature: 0°C → RT (gradual) Yield: 68–72%
Q. How to design enzyme inhibition assays targeting this compound’s bioactivity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) due to the fluorophenyl group’s π-π stacking potential .
- Assay Protocol : Use a fluorescence-based ADP-Glo™ kinase assay with ATP concentrations adjusted to values (e.g., 10 µM ATP for EGFR). IC values are calculated via nonlinear regression (GraphPad Prism) .
- Control Experiments : Compare with analogs lacking the tosyl group to isolate sulfonyl contributions to binding affinity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s antibacterial efficacy?
- Methodological Answer : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may stem from:
- Strain Variability : Use ATCC reference strains (e.g., ATCC 25923) to standardize testing .
- Solubility Limitations : Pre-dissolve in DMSO (≤1% v/v) to avoid precipitation in broth microdilution assays .
- Metabolic Interference : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic activity .
Stability and Handling
Q. What storage conditions prevent decomposition of the sulfonylmethyl moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
